molecular formula C24H28N4O5S B2354721 2-(3-((2-((4-acetamidophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-99-6

2-(3-((2-((4-acetamidophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No. B2354721
CAS RN: 878056-99-6
M. Wt: 484.57
InChI Key: ZFZNBCPFNWLZFY-UHFFFAOYSA-N
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Description

The compound “2-(3-((2-((4-acetamidophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide” is a complex organic molecule. It contains an acetamidophenyl group, a sulfonyl group, an indole group, and a diethylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The acetamidophenyl group would contribute an aromatic ring to the structure, the sulfonyl group would introduce a sulfur atom bonded to two oxygen atoms, the indole group would add another aromatic ring fused with a pyrrole ring, and the diethylacetamide group would add a carbonyl group flanked by two ethyl groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The aromatic rings in the acetamidophenyl and indole groups could undergo electrophilic aromatic substitution reactions. The sulfonyl group could participate in substitution reactions, and the carbonyl group in the diethylacetamide group could undergo nucleophilic addition reactions .

Scientific Research Applications

Antibacterial Activity

Sulfonamides have a long history as synthetic antibacterial agents. However, widespread resistance has compromised their effectiveness. Researchers have revisited sulfathiazole, a commercial sulfa drug, to overcome resistance and identify new drug candidates. In this context, the compound was synthesized by modifying sulfathiazole. Notably, the new sulfonamides demonstrated selective effectiveness against various Staphylococcus aureus strains. Introducing bulky lipophilic substituents enhanced their antibacterial activity against S. aureus. Mechanisms such as membrane potential perturbation and DNA interaction were not found to be responsible for their antibacterial effects .

Direct Synthesis of Sulfonamides

Recent research explored the catalytic application of dual-functional high-surface-area β-MnO₂ nanoparticles for direct sulfonylation. This method allows the synthesis of primary sulfonamides by reacting various aromatic and heteroaromatic thiols with aqueous ammonia. The compound you’re interested in could potentially be part of such direct synthesis processes .

Interaction with Enzymes

The interaction mechanism of 2-(4-acetamido-2-sulfanilamide) chitosan with enzymes like bromelain, ficin, and papain was studied using FTIR spectroscopy. The hydroxy, thionyl, and amino groups of the compound were found to be involved in the complexation process. This suggests potential applications in enzyme-related research .

properties

IUPAC Name

2-[3-[2-(4-acetamidoanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c1-4-27(5-2)24(31)15-28-14-22(20-8-6-7-9-21(20)28)34(32,33)16-23(30)26-19-12-10-18(11-13-19)25-17(3)29/h6-14H,4-5,15-16H2,1-3H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZNBCPFNWLZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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